molecular formula C20H17NO B174078 N-benzhydrylbenzamide CAS No. 1485-72-9

N-benzhydrylbenzamide

Cat. No.: B174078
CAS No.: 1485-72-9
M. Wt: 287.4 g/mol
InChI Key: NAMNSMRPXCPPFE-UHFFFAOYSA-N
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Description

N-Benzhydrylbenzamide is an organic compound that has garnered attention due to its structural properties and potential applications in various fields. It is characterized by the presence of a benzhydryl group attached to a benzamide moiety. This compound is known for its ability to mimic certain biological molecules, making it a candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: this compound can be synthesized using the Gabriel synthesis and Scotten-Baumann benzoylation reactions . The Gabriel synthesis involves the formation of a phthalimide intermediate, which is then reacted with benzhydryl chloride to form the desired product. The Scotten-Baumann benzoylation involves the reaction of benzhydrylamine with benzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Benzhydrylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzhydrylamine derivatives.

    Substitution: Various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

N-Benzhydrylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

N-Benzhydrylbenzamide can be compared with other benzamide derivatives such as:

Uniqueness: this compound is unique due to its structural mimicry of the CD40 ligand, which is not commonly observed in other benzamide derivatives. This property makes it particularly valuable for research in immunotherapy and receptor-ligand interactions.

Properties

IUPAC Name

N-benzhydrylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c22-20(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMNSMRPXCPPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276951
Record name N-benzhydrylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485-72-9
Record name N-(DIPHENYLMETHYL)BENZAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzhydrylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZHYDRYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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